(E)-2-(4-(ethylsulfonyl)phenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide
Description
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-5-27(24,25)16-8-6-15(7-9-16)12-18(23)21-20-22(4)19-14(3)10-13(2)11-17(19)26-20/h6-11H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHGXJVFYVVLCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N=C2N(C3=C(C=C(C=C3S2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide (CAS 895469-59-7)
This analog, reported in , shares the benzothiazole-acetamide scaffold but differs in substituents:
- Benzothiazole substitution : 6-ethoxy and 3-methyl groups (vs. 3,4,6-trimethyl in the target compound).
- Sulfonyl group : 4-Fluorophenylsulfonyl (vs. 4-ethylsulfonylphenyl).
- Molecular weight : 408.5 g/mol (vs. estimated ~437 g/mol for the target compound, based on formula C₂₁H₂₃N₂O₃S₂).
Table 1: Structural and Physicochemical Comparison
Impact of Substituent Variations
A. Benzothiazole Substitution
- Methyl groups may also stabilize the benzothiazole ring via electron-donating effects .
- 6-Ethoxy group (CAS 895469-59-7) : Introduces polarity and hydrogen-bonding capacity, which could improve aqueous solubility but reduce membrane permeability .
B. Sulfonyl Group Modifications
- Ethylsulfonyl (target): The ethyl chain adds moderate hydrophobicity, while the sulfonyl group enhances metabolic stability by resisting oxidative degradation.
C. Stereoelectronic Effects
Spectroscopic Characterization and Validation
Structural elucidation of both compounds relies on advanced spectroscopic techniques:
- NMR spectroscopy : Distinct chemical shifts are observed for substituents. For example:
- The ethylsulfonyl group in the target compound would show a characteristic triplet for the ethyl CH₃ group (~1.4 ppm) and a quartet for the CH₂ adjacent to sulfur (~3.5 ppm) in ¹H-NMR .
- The 4-fluorophenyl group in CAS 895469-59-7 would exhibit aromatic proton splitting due to fluorine coupling (e.g., doublets at ~7.8 ppm) .
- UV-Vis spectroscopy : The benzothiazole-imine conjugation system in both compounds likely absorbs in the 280–320 nm range, with shifts depending on substituent electron effects .
Q & A
Q. What are the key synthetic pathways and characterization methods for this compound?
The synthesis involves multi-step reactions, including condensation of the benzo[d]thiazole precursor with a 4-(ethylsulfonyl)phenyl acetamide derivative. Critical steps include:
- Thiazole ring formation : Cyclization under reflux in dimethylformamide (DMF) at 80–100°C for 12–24 hours .
- Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane (DCM) at room temperature .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the (E)-isomer selectively . Characterization :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing E/Z isomers via coupling constants) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (expected m/z: ~436.54) .
Q. What preliminary biological activities have been reported, and how are these assays designed?
Initial studies highlight anticancer activity (IC₅₀ = 2.5–10 µM against breast cancer cell lines) and antimicrobial effects (MIC = 8–16 µg/mL for Gram-positive bacteria) .
- Assay design :
- MTT assay : Cells treated with 0.1–100 µM compound for 48–72 hours; viability measured via absorbance at 570 nm .
- Microbial growth inhibition : Broth microdilution in 96-well plates; optical density (OD₆₀₀) monitored .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to enhance yield and purity?
Design of Experiments (DoE) is recommended for multi-variable optimization:
- Factors : Temperature (60–120°C), solvent polarity (DMF vs. DCM), and catalyst loading (0.5–5 mol%) .
- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 90°C in DMF with 2 mol% catalyst improves yield by 22%) .
- Purity monitoring : HPLC with C18 columns (acetonitrile/water gradient) detects impurities <0.5% .
Q. How do structural modifications influence pharmacological activity?
Structure-Activity Relationship (SAR) studies reveal:
- Ethylsulfonyl group : Removal reduces anticancer activity (IC₅₀ increases to >50 µM), highlighting its role in target binding .
- Trimethyl substitution on benzo[d]thiazole : Enhances lipophilicity (logP increases by 1.2), improving blood-brain barrier penetration in rodent models .
- Analog comparison :
| Analog Structure | IC₅₀ (µM) | LogP |
|---|---|---|
| Parent compound | 2.5 | 3.8 |
| Without ethylsulfonyl | 55.0 | 2.6 |
| Dimethyl instead of trimethyl | 8.7 | 3.1 |
Q. How should researchers resolve contradictions in biological data across studies?
Discrepancies in IC₅₀ values (e.g., 2.5 vs. 10 µM) may arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Compound stability : Perform stability tests (HPLC at 24/48 hours) to rule out degradation .
- Statistical validation : Use ANOVA to compare datasets; outliers may indicate batch-specific impurities .
Q. What advanced techniques are used to study binding mechanisms?
- Molecular docking : Predicts interactions with kinases (e.g., EGFR; binding energy = −9.2 kcal/mol) using AutoDock Vina .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD = 120 nM for EGFR) .
- X-ray crystallography : Resolves binding mode (e.g., sulfonyl group forms H-bonds with Lys721) .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
